

Ald-CH2-PEG4-Boc: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a reactive aldehyde group, a flexible tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities allows for controlled, sequential conjugation strategies, making it a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The aldehyde group provides a reactive handle for chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone bonds respectively. The hydrophilic PEG4 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, while also providing spatial separation between the conjugated molecules. The Boc protecting group on the terminal amine allows for orthogonal reactivity; it remains stable under various conditions and can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Ald-CH2-PEG4-Boc**, including detailed experimental protocols and data presentation to support its use in research and development.



Structure and Properties

The chemical structure of **Ald-CH2-PEG4-Boc** is characterized by a terminal aldehyde group connected to a Boc-protected amine via a 14-atom tetraethylene glycol spacer.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **Ald-CH2-PEG4-Boc** is presented in the table below. These properties are essential for designing and executing successful bioconjugation strategies.

Property	Value
Chemical Formula	C15H29NO7
Molecular Weight	335.39 g/mol
Appearance	White to off-white solid or viscous oil
Purity	≥95%
Solubility	Soluble in water, DMSO, DMF, DCM
Storage Conditions	Store at -20°C, protect from moisture

Synthesis of Ald-CH2-PEG4-Boc

While a specific, detailed synthesis protocol for **Ald-CH2-PEG4-Boc** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of heterobifunctional PEG linkers. A common strategy involves the functionalization of a commercially available PEG derivative, such as Boc-NH-PEG4-OH.

Proposed Synthetic Pathway

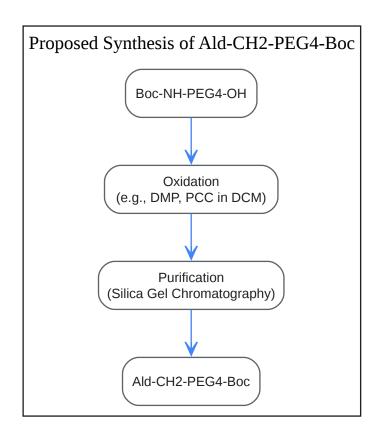
A likely two-step synthesis starting from Boc-NH-PEG4-OH would involve:

 Oxidation of the terminal alcohol: The primary alcohol of Boc-NH-PEG4-OH can be oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or



pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM).

 Purification: The resulting Ald-CH2-PEG4-Boc can be purified from the reaction mixture using column chromatography on silica gel.



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A plausible synthetic workflow for **Ald-CH2-PEG4-Boc**.

Characterization

The identity and purity of **Ald-CH2-PEG4-Boc** are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **Ald-CH2-PEG4-Boc** would be expected to show characteristic signals for the aldehyde proton (around 9.7 ppm), the PEG backbone protons



(a complex multiplet between 3.5 and 3.7 ppm), and the Boc protecting group (a singlet at approximately 1.4 ppm).

• 13C NMR: The carbon NMR spectrum would show a distinctive peak for the aldehyde carbonyl carbon in the range of 190-200 ppm.[1] The carbons of the PEG backbone would appear around 70 ppm, and the carbons of the Boc group would be observed at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of **Ald-CH2-PEG4-Boc**. The expected [M+H]⁺ ion would be observed at m/z 336.20.

Experimental Protocols

The utility of **Ald-CH2-PEG4-Boc** lies in its ability to participate in sequential conjugation reactions. The following are detailed protocols for the key transformations involving this linker.

Protocol 1: Boc Deprotection of Ald-CH2-PEG4-Boc

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

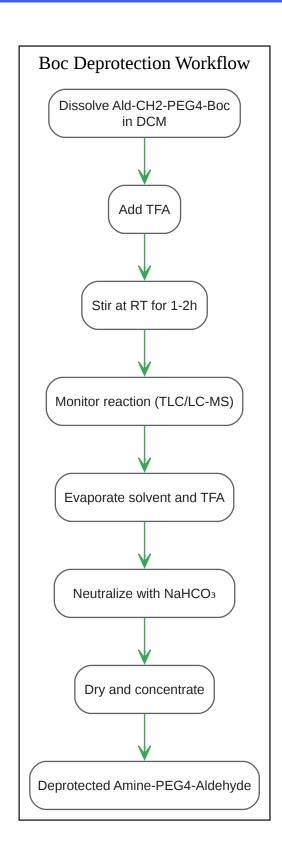
- Ald-CH2-PEG4-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator



Procedure:

- Dissolve Ald-CH2-PEG4-Boc in anhydrous DCM in a round-bottom flask.
- Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, remove the DCM and excess TFA by rotary evaporation.
- To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
- For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG4-aldehyde.





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A step-by-step workflow for the Boc deprotection of **Ald-CH2-PEG4-Boc**.



Protocol 2: Oxime Ligation with an Aminooxy-Containing Molecule

This protocol outlines the conjugation of the aldehyde group of **Ald-CH2-PEG4-Boc** with a molecule containing an aminooxy group.

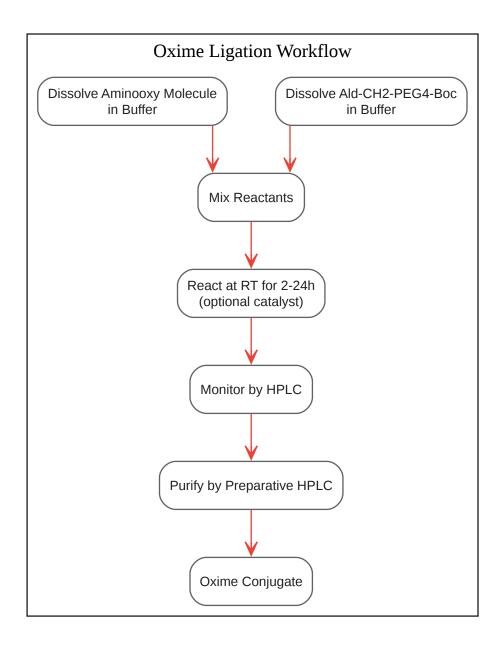
Materials:

- Ald-CH2-PEG4-Boc
- Aminooxy-functionalized molecule
- Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
- Aniline (optional catalyst)
- HPLC system for monitoring and purification

Procedure:

- Dissolve the aminooxy-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mM).
- Dissolve Ald-CH2-PEG4-Boc in the reaction buffer.
- Add a slight excess (e.g., 1.2-1.5 equivalents) of the Ald-CH2-PEG4-Boc solution to the solution of the aminooxy-containing molecule.
- (Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.
- Allow the reaction to proceed at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.
- Monitor the formation of the oxime conjugate by reverse-phase HPLC.
- Once the reaction is complete, purify the conjugate using preparative HPLC.
- Lyophilize the purified fractions to obtain the final product.[2]





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A general workflow for oxime ligation using **Ald-CH2-PEG4-Boc**.

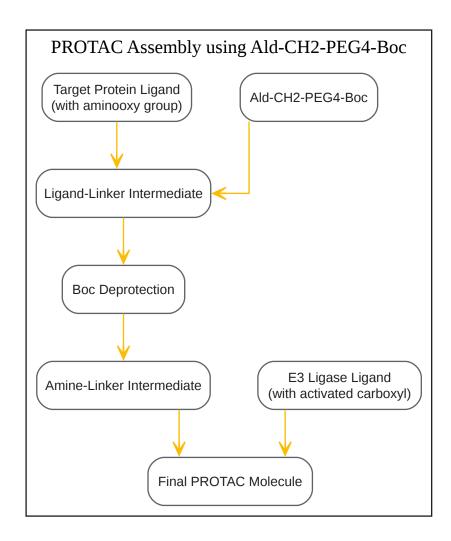
Applications in Drug Development

The unique heterobifunctional nature of **Ald-CH2-PEG4-Boc** makes it a highly valuable linker in the development of targeted therapeutics.

PROTACs (Proteolysis Targeting Chimeras)



PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **Ald-CH2-PEG4-Boc** can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The sequential conjugation capability allows for a modular synthesis of PROTACs.



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A logical workflow for the synthesis of a PROTAC using **Ald-CH2-PEG4-Boc**.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, **Ald-CH2-PEG4-Boc** can be used to attach a cytotoxic payload to an antibody. For instance, the aldehyde group can be reacted with a hydrazide-modified payload,



and the deprotected amine can be conjugated to an activated carboxyl group on the antibody. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the ADC.

Conclusion

Ald-CH2-PEG4-Boc is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the controlled and sequential synthesis of complex bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the development of innovative therapeutics and research agents. As the demand for precisely engineered biomolecules continues to grow, the utility of heterobifunctional linkers like Ald-CH2-PEG4-Boc is set to expand further.

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References

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- 2. benchchem.com [benchchem.com]
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